3-amino-4-chloro-N-methylbenzamide chemical properties
3-amino-4-chloro-N-methylbenzamide chemical properties
An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-amino-4-chloro-N-methylbenzamide, a substituted aromatic amide of significant interest in synthetic organic chemistry. The document details its chemical and physical properties, outlines a robust synthetic pathway, discusses its analytical characterization, and explores its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound for research and development purposes.
Compound Identification and Structure
3-amino-4-chloro-N-methylbenzamide is a benzamide derivative characterized by an amino group at position 3, a chloro group at position 4, and an N-methyl amide functional group. These substitutions on the benzene ring create a unique electronic and steric environment that dictates its reactivity and potential applications.
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IUPAC Name: 3-amino-4-chloro-N-methylbenzamide
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CAS Number: 51920-00-4[1]
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Molecular Formula: C₈H₉ClN₂O[1]
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Molecular Weight: 184.62 g/mol [1]
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Canonical SMILES: CNC(=O)C1=CC(=C(C=C1)Cl)N
Chemical Structure:
Figure 1: 2D structure of 3-amino-4-chloro-N-methylbenzamide.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in various chemical processes. The table below summarizes the key properties of 3-amino-4-chloro-N-methylbenzamide and related compounds for reference.
| Property | Value | Source |
| Appearance | Light brown crystalline solid | [2] |
| Purity | ≥95% - 98.0% | [1][2] |
| Melting Point | 128-132°C | [2] |
| Boiling Point | 304°C (Predicted) | [2] |
| Density | 1.185 g/cm³ (Predicted) | [2] |
| Flash Point | 137.6 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water; Soluble in most organic solvents like dichloromethane and benzene.[3] | [3] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[2] | [2] |
Note: Some physical properties are based on the closely related compound 3-amino-4-methylbenzamide and may vary slightly for the chloro-substituted analog.
Synthesis and Reaction Pathways
The synthesis of substituted benzamides often involves multi-step processes starting from readily available precursors. A common and efficient method for synthesizing related compounds involves the amidation of a carboxylic acid followed by the reduction of a nitro group.
Synthetic Protocol: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid
A documented approach for synthesizing analogous compounds involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.[3] This method can be adapted for the N-methyl derivative. The process involves:
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Activation of the carboxylic acid and subsequent amidation.
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Reduction of the nitro group to an amine.
Step-by-Step Methodology:
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Amide Formation:
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Dissolve 3-nitro-4-chlorobenzoic acid in a suitable solvent such as dichloromethane.
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Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) and an activator like 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.[3]
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Slowly add a solution of methylamine to the reaction mixture.
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Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).
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Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude 3-nitro-4-chloro-N-methylbenzamide.
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Nitro Group Reduction:
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Dissolve the crude nitro-intermediate in a solvent like ethanol or ethyl acetate.
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Perform a reduction of the nitro group. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with metals like zinc, tin, or iron in an acidic medium.[3] A patent for a similar structure describes using zinc and sodium hydroxide.[3]
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For a zinc-based reduction, add zinc dust and a proton source (e.g., acetic acid or ammonium chloride solution) to the reaction mixture.[3]
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Heat the reaction mixture and monitor its progress via TLC.
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Once the reaction is complete, filter the mixture to remove the metal catalyst.
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Neutralize the filtrate and extract the product with an organic solvent.
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Dry the combined organic extracts and concentrate under reduced pressure.
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Purify the final product, 3-amino-4-chloro-N-methylbenzamide, by column chromatography or recrystallization.
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Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: A generalized workflow for the synthesis of 3-amino-4-chloro-N-methylbenzamide.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) appearing as distinct multiplets in the aromatic region (~6.5-8.0 ppm).- A singlet or doublet for the N-methyl protons (3H) around 2.8-3.0 ppm.- A broad singlet for the amide N-H proton.- A broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | - A carbonyl carbon signal around 165-170 ppm.- Aromatic carbon signals in the 110-150 ppm range.- A signal for the N-methyl carbon around 26-28 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹).- N-H stretching for the secondary amide (~3300 cm⁻¹).- C=O stretching of the amide group (~1640-1680 cm⁻¹).- C-N stretching and N-H bending vibrations.- C-Cl stretching vibration (~600-800 cm⁻¹). |
| Mass Spec. | - Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (184.62 g/mol ), showing a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of ~3:1). |
Applications in Research and Development
3-amino-4-chloro-N-methylbenzamide is primarily utilized as a chemical intermediate and building block in organic synthesis. Its bifunctional nature, possessing a nucleophilic amino group and an amide moiety on a halogenated benzene ring, makes it a valuable precursor for more complex molecules.
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Pharmaceutical Synthesis: Benzamide derivatives are a core scaffold in many biologically active compounds and approved drugs.[4] The functional groups on this molecule allow for further chemical modifications, making it a key starting material for synthesizing novel therapeutic agents. For instance, the amino group can be diazotized and converted into various other functional groups, or it can be acylated or alkylated to build more complex structures. N-methylbenzamide derivatives, in general, are used as intermediates in the synthesis of analgesics, antipyretics, and anti-inflammatory drugs.[5]
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Agrochemicals and Dyes: Substituted anilines and benzamides are common precursors in the synthesis of agrochemicals and pigments. This compound serves as an important raw material for certain dye intermediates.[2]
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Material Science: The benzamide structure can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[5]
Logical Relationship in Synthetic Utility
The utility of 3-amino-4-chloro-N-methylbenzamide stems from the distinct reactivity of its functional groups, which can be targeted in subsequent synthetic steps.
Caption: Synthetic potential stemming from the functional groups of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-4-chloro-N-methylbenzamide. The GHS hazard classifications for structurally similar compounds provide a basis for safe handling protocols.
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Hazard Classifications (based on analogous compounds):
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Recommended Precautions:
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[2]
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Conclusion
3-amino-4-chloro-N-methylbenzamide is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and multiple functional groups provide a platform for the creation of a wide array of more complex molecules. A solid understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and industrial applications, particularly in the development of new pharmaceuticals and materials.
References
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PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. [Link]
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3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Amardeep Chemical. [Link]
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PubChem Compound Summary for CID 139083282, 4-chloro-N-methylbenzamide dimer. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 88200, Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]
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Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]
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PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]
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3-Amino-4-chloro-N-methylbenzamide - CAS:51920-00-4. Beijing Xinheng Research Technology Co., Ltd. [Link]
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PubChem Compound Summary for CID 346696, 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 4150792, 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]
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(Note: This is a placeholder image. The structure is defined by an N-methylbenzamide core with an amino group at position 3 and a chloro group at position 4 of the benzene ring.)
